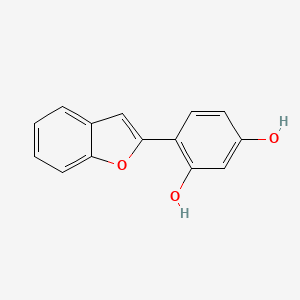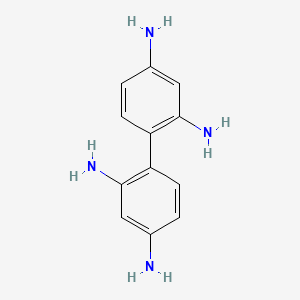
4-(2,4-Diaminophenyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is an organic compound consisting of two benzene rings connected by a single bond, with four amine groups attached at the 2, 2’, 4, and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine typically involves the coupling of halogenated biphenyl precursors with amine groups. One common method is the Ullmann reaction, where a halogenated biphenyl is reacted with an amine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine may involve large-scale Ullmann reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound without the amine groups.
[1,1’-Biphenyl]-2,2’-diamine: A related compound with only two amine groups.
[1,1’-Biphenyl]-4,4’-diamine: Another related compound with amine groups at different positions.
Uniqueness
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is unique due to the presence of four amine groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in synthesis, research, and industry .
Propiedades
Número CAS |
4371-30-6 |
|---|---|
Fórmula molecular |
C12H14N4 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
4-(2,4-diaminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H14N4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,13-16H2 |
Clave InChI |
VGYQNMXWTMMHTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



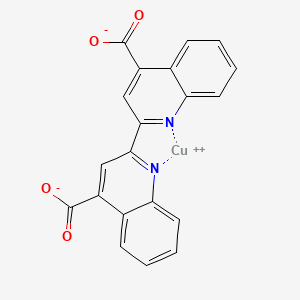
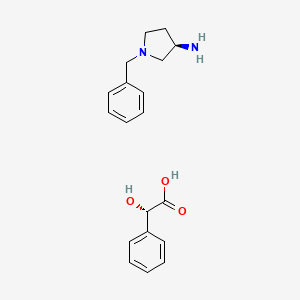
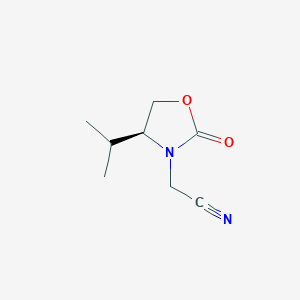
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
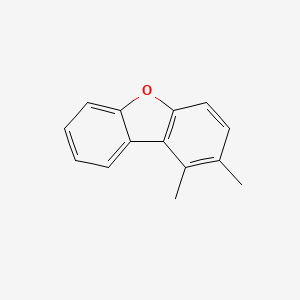
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
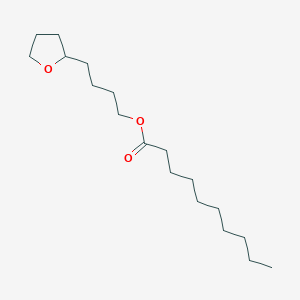
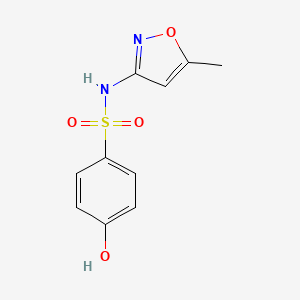
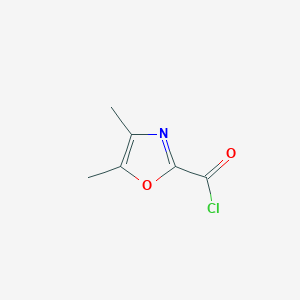
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

